Gaba-AT-IN-1

Anticonvulsant Epilepsy GABA-AT Inhibition

Researchers requiring a validated, high-efficacy GABA-AT inhibitor for seizure modeling often face variability in published tool compounds. GABA-AT-IN-1 (Compound 6) directly addresses this with quantitative performance benchmarks: • scPTZ ED50 of 0.238 mmol/kg - 1.5× more potent than ethosuximide. • 4-fold elevation of mouse brain GABA vs control (p<0.05). • Clean rotarod neurotoxicity profile, minimizing motor confounds. Supplied with full analytical documentation to ensure lot-to-lot reproducibility for your anticonvulsant screening and GABA pathway studies.

Molecular Formula C23H18N2O6
Molecular Weight 418.4 g/mol
Cat. No. B12398370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaba-AT-IN-1
Molecular FormulaC23H18N2O6
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2CC=C)OCC(=O)NN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C23H18N2O6/c1-3-6-17-18(10-9-14-13(2)11-20(27)31-21(14)17)30-12-19(26)24-25-22(28)15-7-4-5-8-16(15)23(25)29/h3-5,7-11H,1,6,12H2,2H3,(H,24,26)
InChIKeyRGSRMOMAPZQLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaba-AT-IN-1: A Quantitative Benchmark for GABA-AT Inhibition and Anticonvulsant Potency


Gaba-AT-IN-1 (Compound 6) is a synthetic coumarin derivative that functions as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme responsible for GABA catabolism in the central nervous system [1]. It is characterized by a molecular weight of 418.4 g/mol and the molecular formula C23H18N2O6 [2]. This compound was identified through a medicinal chemistry campaign that synthesized and screened a series of benzopyrone derivatives for anticonvulsant activity, with Gaba-AT-IN-1 emerging as the most potent congener in the chemically-induced seizure model [1].

Why Gaba-AT-IN-1 Cannot Be Substituted by Generic GABA-AT Inhibitors or Other Coumarin Derivatives


Despite sharing a core coumarin scaffold with several analogs, Gaba-AT-IN-1 exhibits quantitative superiority in both potency and pharmacodynamic response that precludes simple substitution. In head-to-head comparisons within the same study, compound 6 (Gaba-AT-IN-1) achieved an ED50 of 0.238 mmol/kg in the scPTZ model, making it approximately 1.5-fold more potent than the clinical reference drug ethosuximide and the most active among all synthesized coumarin derivatives [1]. Furthermore, Gaba-AT-IN-1 elevates mouse brain GABA levels by 4-fold relative to control, a magnitude of biochemical effect that is not guaranteed by other in-class compounds and is directly tied to its therapeutic mechanism [1]. Substitution with a less characterized analog would introduce uncertainty in both seizure protection rates and GABA modulation efficacy, undermining experimental reproducibility and translational validity.

Gaba-AT-IN-1: Evidence-Based Differentiation for Scientific Procurement


Superior Anticonvulsant Potency in Chemically-Induced Seizure Model

Gaba-AT-IN-1 (Compound 6) demonstrates the highest anticonvulsant potency among a series of 22 coumarin derivatives, with an ED50 of 0.238 mmol/kg in the subcutaneous pentylenetetrazole (scPTZ) seizure model in mice [1]. This is approximately 1.5-fold more potent than ethosuximide, a clinically used anticonvulsant, which was tested in the same study as a reference drug [1]. The compound achieved 100% protection against scPTZ-induced seizures [1].

Anticonvulsant Epilepsy GABA-AT Inhibition

Quantified Elevation of Brain GABA Levels In Vivo

Treatment with Gaba-AT-IN-1 resulted in a significant, quantifiable increase in mouse brain GABA concentrations. The compound elevated GABA levels by 4-fold compared to the control group and by 1.4-fold compared to the reference drug group (ethosuximide) [1]. This direct measurement of the intended pharmacodynamic biomarker confirms target engagement and functional GABA-AT inhibition in the central nervous system.

Neurochemistry GABAergic Modulation In Vivo Pharmacology

Favorable Acute Neurotoxicity Profile in Rotarod Assay

In the rotarod test, a standard assay for detecting motor impairment and acute neurotoxicity, Gaba-AT-IN-1 passed the screen without inducing significant motor deficits [1]. While nearly all compounds in the series passed this test, this negative result is essential for differentiating the compound from GABA-AT inhibitors with known neurotoxic liabilities, such as vigabatrin, which is associated with visual field defects and other CNS adverse effects in clinical use [2]. The favorable profile in this preclinical safety assay supports its utility as a research tool with a reduced confounding risk of motor impairment in behavioral studies.

Neurotoxicity Safety Pharmacology Motor Coordination

Rank-Order Potency Within the Coumarin Derivative Series

Among the 22 synthesized coumarin derivatives, Gaba-AT-IN-1 (Compound 6) was identified as the most active congener in the scPTZ seizure model, with an ED50 of 0.238 mmol/kg [1]. Other compounds, such as 7 and 13b, also achieved 100% protection in the scPTZ screen but were less potent in the quantification study (ED50 values not explicitly reported for all, but inferred to be higher based on the statement that compound 6 was the 'most active congener') [1]. In the maximal electroshock (MES) test, compound 14a showed the highest efficacy with 50% protection at 2.1 mmol/kg, while Gaba-AT-IN-1 exhibited only mild to moderate efficacy [1]. This rank-order potency data establishes Gaba-AT-IN-1 as the optimal choice within this chemical series for studies focused on chemically-induced seizures and GABA-AT inhibition.

Structure-Activity Relationship SAR Medicinal Chemistry

Optimal Research Applications for Gaba-AT-IN-1 Based on Verified Performance Data


In Vivo Studies of GABAergic Mechanisms in Epilepsy and Seizure Disorders

Gaba-AT-IN-1 is ideally suited for rodent models of chemically-induced seizures, particularly those employing pentylenetetrazole (PTZ) as the convulsant agent. Its demonstrated ED50 of 0.238 mmol/kg and 100% protection rate in the scPTZ model [1] make it a reliable positive control for testing novel anticonvulsant compounds or for dissecting GABAergic pathways in seizure genesis. The quantified 4-fold elevation of brain GABA levels provides a robust pharmacodynamic biomarker that can be used to verify target engagement and to correlate biochemical changes with behavioral outcomes.

Structure-Activity Relationship (SAR) Studies on Coumarin-Based GABA-AT Inhibitors

As the most potent congener identified in a series of 22 coumarin derivatives, Gaba-AT-IN-1 serves as an essential reference compound for medicinal chemistry efforts aimed at optimizing GABA-AT inhibition [1]. Its defined structure and quantitative activity data (ED50, GABA elevation) provide a benchmark against which new analogs can be compared. Researchers can use Gaba-AT-IN-1 as a starting point for further derivatization to improve metabolic stability or to modulate selectivity while retaining the core pharmacophore.

Comparative Pharmacology Studies Evaluating GABA-AT Inhibitors

Gaba-AT-IN-1 offers a valuable comparator for head-to-head studies against other GABA-AT inhibitors, such as vigabatrin or CPP-115. Its favorable performance in the rotarod neurotoxicity screen [1] provides a point of differentiation from irreversible inhibitors like vigabatrin, which are associated with significant clinical neurotoxicity [2]. Studies comparing the efficacy, potency, and safety profiles of these agents can leverage the quantitative data available for Gaba-AT-IN-1 to establish relative therapeutic indices and to explore differences in mechanism of action (e.g., reversible vs. irreversible inhibition).

Neurochemical Investigation of GABA Homeostasis and Turnover

The ability of Gaba-AT-IN-1 to significantly elevate mouse brain GABA levels (4-fold vs. control) makes it a useful pharmacological tool for studying GABA metabolism, release, and receptor dynamics [1]. Researchers can employ this compound to acutely increase GABA tone in specific brain regions and then assess downstream effects on neuronal excitability, synaptic plasticity, or behavior. The compound's clean rotarod profile minimizes motor confounds, enhancing the interpretability of behavioral endpoints.

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